3,3a,4,5,6,6a-hexahydro-2H-pentalen-1-one

Organic Synthesis Physicochemical Properties Lead Optimization

3,3a,4,5,6,6a-Hexahydro-2H-pentalen-1-one (CAS 19915-11-8), also known as cis-bicyclo[3.3.0]octan-2-one, is a fully saturated bicyclic ketone (C₈H₁₂O, MW: 124.18 g/mol) characterized by a rigid bicyclo[3.3.0]octane scaffold. This compound serves primarily as a versatile building block in organic synthesis, valued for its conformational rigidity and well-defined stereochemistry.

Molecular Formula C8H12O
Molecular Weight 124.18 g/mol
CAS No. 19915-11-8
Cat. No. B025291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3a,4,5,6,6a-hexahydro-2H-pentalen-1-one
CAS19915-11-8
Synonyms3,3a,4,5,6,6a-hexahydro-2H-pentalen-1-one
Molecular FormulaC8H12O
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESC1CC2CCC(=O)C2C1
InChIInChI=1S/C8H12O/c9-8-5-4-6-2-1-3-7(6)8/h6-7H,1-5H2
InChIKeyNZTVVUIIJPWANB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 3,3a,4,5,6,6a-Hexahydro-2H-pentalen-1-one (CAS 19915-11-8) Baseline Specifications and Core Identity


3,3a,4,5,6,6a-Hexahydro-2H-pentalen-1-one (CAS 19915-11-8), also known as cis-bicyclo[3.3.0]octan-2-one, is a fully saturated bicyclic ketone (C₈H₁₂O, MW: 124.18 g/mol) characterized by a rigid bicyclo[3.3.0]octane scaffold [1]. This compound serves primarily as a versatile building block in organic synthesis, valued for its conformational rigidity and well-defined stereochemistry [2]. Its commercial availability is established through multiple suppliers, making it a standard procurement item for research programs requiring a defined bicyclic ketone core .

Why Substituting 3,3a,4,5,6,6a-Hexahydro-2H-pentalen-1-one with an In-Class Analog Can Compromise Experimental Outcomes


The bicyclo[3.3.0]octane scaffold is not a single monolithic entity; subtle variations in saturation, stereochemistry, and ring substitution profoundly alter molecular properties, reactivity, and biological activity [1]. For instance, the target compound is a fully saturated bicyclic ketone, which dictates its physicochemical profile (e.g., LogP 1.5) and reactivity, distinguishing it from unsaturated analogs like bicyclo[3.3.0]oct-1-en-3-one [2]. Furthermore, stereochemical configuration is critical; the cis-fused ring junction in this compound creates a specific spatial arrangement that differs from trans-fused isomers, impacting its utility as a chiral synthon [3]. Generic substitution without precise structural matching risks invalidating comparative biological assays, altering synthetic pathway yields, and compromising the intended pharmacophore or material property. The following quantitative evidence details these critical differentiators.

Quantitative Evidence Guide: Differentiating 3,3a,4,5,6,6a-Hexahydro-2H-pentalen-1-one (CAS 19915-11-8) from Analogs


Saturation State Dictates Physicochemical Profile: A Comparison with Bicyclo[3.3.0]oct-1-en-3-one

The fully saturated hexahydro-pentalen-1-one core (CAS 19915-11-8) exhibits a computed LogP (XLogP3-AA) of 1.5, a critical parameter for predicting membrane permeability and bioavailability [1]. In contrast, the unsaturated analog bicyclo[3.3.0]oct-1-en-3-one, while structurally related, possesses a double bond that introduces a planar region, alters electron density, and would result in a different LogP and a distinct reactivity profile (e.g., potential for electrophilic addition) [2]. This difference is fundamental when selecting a building block for medicinal chemistry campaigns where a specific hydrophobicity and lack of alkene reactivity are required.

Organic Synthesis Physicochemical Properties Lead Optimization

Stereochemical Purity and Conformational Rigidity: Cis-Fused Ring Junction Defines Molecular Topology

3,3a,4,5,6,6a-hexahydro-2H-pentalen-1-one (CAS 19915-11-8) is defined by its cis-fused bicyclo[3.3.0]octane ring junction, which imposes a specific, rigid V-shaped geometry on the molecule [1]. The (3aS,6aS)-enantiomer is a distinct compound (CAS 32405-37-1) with defined stereochemistry, highlighting the importance of configuration [2]. In contrast, a trans-fused isomer (if synthetically accessible) would adopt a different conformation, altering the spatial orientation of the ketone and any appended functional groups. This structural rigidity is essential for applications where a precise three-dimensional scaffold is required, such as in the design of ligands for asymmetric catalysis or as a core motif in natural product synthesis.

Chiral Synthesis Medicinal Chemistry Molecular Recognition

Ketone Functionality as a Synthetic Handle: A Comparative View of Derivatization Potential

The presence of a single ketone group at the 2-position of the bicyclo[3.3.0]octane scaffold provides a clear and versatile synthetic handle for further elaboration . This contrasts with related scaffolds that might be fully hydrocarbon (no functional group) or contain multiple, competing functional groups. The ketone allows for predictable transformations such as reductive amination, Grignard addition, and Wittig olefination. This focused reactivity is advantageous compared to, for example, a bicyclo[3.3.0]octane-2,6-dione, which would present chemoselectivity challenges and require more complex protecting group strategies.

Synthetic Methodology Derivatization Building Block

Optimal Application Scenarios for 3,3a,4,5,6,6a-Hexahydro-2H-pentalen-1-one (CAS 19915-11-8)


As a Rigid Chiral Scaffold in Asymmetric Catalysis

The compound's defined cis-fused bicyclo[3.3.0]octane core, with 0 rotatable bonds, provides a conformationally restricted platform for the development of chiral ligands [1]. In enantioselective catalysis, the fixed geometry of the scaffold can precisely orient catalytic or coordinating groups, leading to improved enantioselectivity compared to more flexible ligand frameworks. This is a primary application for the single enantiomer (CAS 32405-37-1) of this compound class [2].

As a Key Intermediate in Natural Product Total Synthesis

The bicyclo[3.3.0]octane motif is a recurring structural element in numerous bioactive natural products, including prostaglandins and pentalenolactones [1]. 3,3a,4,5,6,6a-hexahydro-2H-pentalen-1-one serves as a versatile starting material or advanced intermediate for constructing these complex frameworks. Its single ketone group allows for precise, controlled synthetic elaboration without the need for extensive protecting group manipulations, streamlining the synthesis of target molecules [2].

As a Defined Lipophilic Building Block in Medicinal Chemistry

With a calculated LogP of 1.5, this saturated bicyclic ketone provides a specific, moderate level of lipophilicity [1]. This is a crucial parameter in medicinal chemistry for balancing permeability and solubility. When a drug discovery program requires introducing a rigid, non-aromatic, and moderately lipophilic spacer or core, this compound offers a predictable and commercially available option, distinct from more polar or more lipophilic alternatives.

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